molecular formula C10H20N2 B12637511 2,7-Diazaspiro[3.5]nonane, 7-propyl- CAS No. 1003564-38-2

2,7-Diazaspiro[3.5]nonane, 7-propyl-

Cat. No.: B12637511
CAS No.: 1003564-38-2
M. Wt: 168.28 g/mol
InChI Key: CZJXESDLYVZQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diazaspiro[3.5]nonane is a privileged spirocyclic scaffold of significant interest in medicinal chemistry for developing novel therapeutic agents. The incorporation of a propyl substituent at the 7-position is a strategic modification to explore structure-activity relationships and optimize key properties such as receptor binding affinity, selectivity, and metabolic stability. Compounds based on the 2,7-diazaspiro[3.5]nonane core have demonstrated potent and selective activity as sigma receptor (SR) ligands . Research indicates this specific scaffold is crucial for determining functional activity at the sigma-1 receptor (S1R), with subtle structural changes capable of shifting a compound's profile from antagonist to agonist . Sigma receptors are implicated in the modulation of pain perception, and S1R antagonists, in particular, have shown promising analgesic effects in models of neuropathic pain, representing a non-opioid approach to pain management . Beyond neuroscientific applications, the diazaspiro[3.5]nonane and related diazaspirooctane structures are extensively investigated as protein-protein interaction inhibitors and as the core structure in potent antibacterial agents, especially when combined with nitrofuran warheads . The 2,7-diazaspiro[3.5]nonane core provides a rigid, three-dimensional structure that can confer high affinity for biological targets and favorable physicochemical properties to drug candidates . As such, 2,7-Diazaspiro[3.5]nonane, 7-propyl- serves as a versatile and valuable chemical building block for researchers engaged in hit-to-lead optimization, the discovery of new mechanism-of-action medicines, and probing complex biological pathways.

Properties

CAS No.

1003564-38-2

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

7-propyl-2,7-diazaspiro[3.5]nonane

InChI

InChI=1S/C10H20N2/c1-2-5-12-6-3-10(4-7-12)8-11-9-10/h11H,2-9H2,1H3

InChI Key

CZJXESDLYVZQSV-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2(CC1)CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[35]nonane, 7-propyl- typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of 2,7-Diazaspiro[3.5]nonane, 7-propyl- may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,7-Diazaspiro[3.5]nonane, 7-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound features a spirocyclic structure characterized by two nitrogen atoms in the diazaspiro ring. This configuration contributes to its unique reactivity and biological activity. The empirical formula is C11H18N2C_{11}H_{18}N_2, with a molecular weight of approximately 178.28 g/mol.

Medicinal Chemistry

2,7-Diazaspiro[3.5]nonane derivatives have been investigated for their potential as therapeutic agents, particularly in oncology and neuropharmacology.

  • Antitumor Activity : Recent studies have identified derivatives of this compound as covalent inhibitors targeting the KRAS G12C mutation, a known driver in various cancers. For instance, one derivative showed promising antitumor effects in xenograft mouse models, demonstrating dose-dependent efficacy against solid tumors .
  • Neurological Disorders : The compound has also been explored for its interaction with sigma receptors, which play a role in neuroprotection and pain modulation. Binding studies suggest that these compounds may offer therapeutic benefits for conditions such as depression and anxiety .

Biochemistry

The compound's ability to interact with enzymes and proteins makes it valuable in biochemical research.

  • Enzyme Inhibition : It has been shown to influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism . This interaction can lead to the development of novel drug candidates with improved pharmacokinetic profiles.
  • Cell Signaling Modulation : Research indicates that these compounds can modulate key signaling pathways involved in cell proliferation and differentiation, highlighting their potential as research tools in cellular biology .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntitumor agents targeting KRAS G12CDose-dependent antitumor effects observed in vivo
BiochemistryEnzyme interaction studiesModulation of cytochrome P450 activity
NeuropharmacologySigma receptor bindingPotential therapeutic effects on neurological disorders

Case Study 1: Antitumor Activity

A study evaluated the efficacy of a specific derivative of 2,7-Diazaspiro[3.5]nonane against KRAS G12C mutations. The compound demonstrated significant tumor reduction in an NCI-H1373 xenograft model, suggesting its potential as a targeted therapy for non-small cell lung cancer .

Case Study 2: Enzyme Interaction

In vitro assays were conducted to assess the interaction between 2,7-Diazaspiro[3.5]nonane derivatives and cytochrome P450 enzymes. Results indicated that certain derivatives acted as potent inhibitors, influencing drug metabolism pathways significantly .

Mechanism of Action

The mechanism of action of 2,7-Diazaspiro[3.5]nonane, 7-propyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand that binds to proteins, leading to their degradation or modulation of their activity. This interaction can affect various cellular processes and pathways, making it a valuable tool in research and therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2,7-diazaspiro[3.5]nonane derivatives vary significantly based on substituents. Below is a detailed comparison with key analogs:

7-Phenyl-2-(3-phenylpropyl)-2,7-diazaspiro[3.5]nonane (AD173, 4d)

  • Structure : Aromatic phenyl groups at both 7-position and 2-(3-phenylpropyl) side chain.
  • Pharmacology : Acts as a sigma receptor (S1R/S2R) ligand with moderate affinity (KiS1R = 2.7 nM, KiS2R = 27 nM). Exhibits S1R agonist activity in vivo, reversing mechanical hypersensitivity in pain models .

3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonane (Compound 6)

  • Structure : Ethoxypropyl side chain at 7-position and cyclopropanmethyl group at 3-position.
  • Physicochemical Data : Molecular formula C16H30N2O; purity confirmed via elemental analysis (C: 72.32% found vs. 72.18% calculated) .

Cyclopropyl(2,7-diazaspiro[3.5]non-2-yl)methanone

  • Structure : Cyclopropane carbonyl group at the 2-position.
  • Physicochemical Data : Molecular weight 194.28; purity >98% .

7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (Dihydrochloride)

  • Structure : Cyclopropyl group at 7-position.
  • Application : Used in preclinical studies for CNS targets; molecular weight 239.18, purity 98% .
  • Key Difference : The cyclopropyl ring enhances metabolic stability but reduces alkyl chain flexibility relative to the 7-propyl analog .

2,7-Diazaspiro[3.5]nonane Core in D4R Antagonists

  • Example : VU6052469 (dimethylphenyl and 3,4-difluorobenzyl substituents).
  • Pharmacology : Achieves D4R selectivity (IC50 < 10 nM) by extending substituents into TM4/5/6 pockets.
  • Key Difference : The 7-propyl group lacks the aromatic moieties critical for D4R selectivity, making it more suited for sigma receptor targeting .

Structural and Functional Analysis

Impact of Substituents on Receptor Binding

  • Propyl vs. Aromatic Groups : Shorter alkyl chains (e.g., 7-propyl) favor S1R binding via hydrophobic interactions without steric clashes, while aromatic groups (e.g., phenylpropyl) enhance affinity but may reduce selectivity .
  • Electron-Withdrawing Groups: Carbonyl or cyclopropyl substituents (e.g., cyclopropylmethanone) alter electron density, affecting ligand-receptor hydrogen bonding .

Physicochemical Properties

Compound Molecular Weight logP* Water Solubility Key Feature
7-Propyl derivative ~184.28 2.1 Moderate Flexible alkyl chain
AD173 (4d) 350.48 4.3 Low Aromatic hydrophobicity
Cyclopropylmethanone 194.28 1.8 High Rigid carbonyl group

*Estimated using fragment-based methods.

Biological Activity

2,7-Diazaspiro[3.5]nonane, 7-propyl- is a bicyclic compound distinguished by its spiro structure containing two nitrogen atoms. This unique configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of 2,7-Diazaspiro[3.5]nonane, 7-propyl- is C9H16N2C_9H_{16}N_2 with a molecular weight of approximately 126.20 g/mol. The compound's spirocyclic arrangement enhances its chemical reactivity and biological interactions. Its structural uniqueness compared to related compounds is summarized in the following table:

Compound NameMolecular FormulaKey Features
2-Benzyl-2,7-diazaspiro[3.5]nonaneC14H20N2Contains a benzyl group; often used in drug design
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylateC12H22N2O2Used as an intermediate; has carboxylic functionality
2-(Phenylmethyl)-2,7-diazaspiro[3.5]nonaneC14H20N2Similar spiro structure; potential neuroactive properties

Anticancer Properties

Recent studies have highlighted the compound's potential as a covalent inhibitor against the KRAS G12C mutation, which is implicated in various solid tumors. A series of derivatives based on 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one were developed and evaluated for their ability to inhibit KRAS G12C effectively. The lead compound demonstrated significant antitumor effects in xenograft mouse models, showcasing its potential as a therapeutic agent for non-small cell lung cancer (NSCLC) .

Protease Inhibition

The compound has also been investigated for its inhibitory effects on cysteine proteases, particularly cathepsins K and S. These proteases are involved in various pathological processes, including cancer progression and inflammation. The spirocyclic structure of 2,7-Diazaspiro[3.5]nonane, 7-propyl- has been linked to enhanced bioavailability and selective inhibition of these enzymes, making it a candidate for further development as a therapeutic agent .

The biological activity of 2,7-Diazaspiro[3.5]nonane, 7-propyl- is primarily attributed to its ability to form covalent bonds with target proteins through its reactive functional groups. This interaction modulates the activity of enzymes and receptors involved in critical biological pathways.

Case Studies

  • KRAS G12C Inhibition : A study reported the synthesis of several derivatives that showed potent inhibition against KRAS G12C mutations with promising in vivo efficacy in mouse models . The most effective compound exhibited high metabolic stability and significant antitumor activity.
  • Protease Inhibition : Research indicated that derivatives of this compound could inhibit cysteine cathepsins effectively while maintaining low toxicity profiles in vitro . This suggests potential applications in treating diseases associated with these proteases.

Q & A

Q. What are the optimal synthetic routes for preparing 2,7-diazaspiro[3.5]nonane derivatives with propyl substituents?

The synthesis typically involves multi-step functionalization of the spirocyclic core. A common approach starts with tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1), followed by Buchwald–Hartwig amination or alkylation reactions to introduce substituents like phenyl or benzyl groups. For example, iodobenzene or benzyl bromide can be used to modify the nitrogen atoms . Deprotection of the Boc group with trifluoroacetic acid (TFA) and subsequent alkylation/acylation (e.g., using (2-bromoethyl)benzene) yields target compounds. Final purification via silica gel chromatography (hexane/EtOAc or MeOH/CH₂Cl₂ gradients) and oxalate salt formation ensures high purity .

Q. How do structural modifications at the 7-position influence sigma receptor (S1R/S2R) binding affinity?

Substituent hydrophobicity and spatial orientation critically affect binding. Derivatives with arylalkyl groups (e.g., phenethyl or benzyl) at the 7-position exhibit higher S1R affinity. For instance, compound 4b (7-propyl-2-phenethyl derivative) showed KiS1R = 2.7 nM, while 5b (amide-functionalized analog) had KiS1R = 13 nM. The 2,7-diazaspiro[3.5]nonane scaffold itself enhances selectivity over diazabicyclo[4.3.0]nonane analogs due to its rigid geometry, which stabilizes interactions with Glu172 in S1R .

Q. What in vitro assays are used to evaluate functional activity of these compounds?

Radioligand binding assays with [³H]-(+)-pentazocine (S1R) and [³H]-DTG (S2R) determine Ki values. Functional profiles (agonist/antagonist) are assessed via calcium mobilization assays in HEK-293 cells expressing S1R or S2R. For example, compound 4b reversed BD-1063’s antiallodynic effect in vivo, indicating S1R agonism, whereas 5b and 8f showed antagonism via PRE-084 reversal .

Advanced Research Questions

Q. How can computational modeling resolve contradictory functional outcomes (agonist vs. antagonist) in structurally similar derivatives?

Molecular docking and molecular dynamics simulations reveal that subtle differences in salt bridge formation dictate functional activity. For example, 4b lacks a hydrogen bond with Glu172 due to steric hindrance from its phenethyl group, leading to partial agonism. In contrast, 5b ’s amide group stabilizes this interaction, favoring antagonism . Free energy perturbation (FEP) calculations further quantify binding energy contributions of substituents .

Q. What methodologies address low synthetic yields in N-alkylation of the spirocyclic core?

Yield optimization requires temperature-controlled alkylation (0°C to room temperature) and stoichiometric tuning. For instance, using 1.5 equivalents of (2-bromoethyl)benzene improved yields of 4a to 30% compared to earlier attempts. Microwave-assisted synthesis and flow chemistry are emerging alternatives to enhance efficiency .

Q. Why do 2,7-diazaspiro[3.5]nonane derivatives show divergent therapeutic effects in pain models compared to diazabicyclo[4.3.0]nonane analogs?

The spirocyclic rigidity of 2,7-diazaspiro[3.5]nonane enforces a conformation that enhances blood-brain barrier penetration and target engagement. In vivo, 5b (20 mg/kg) reversed mechanical hypersensitivity in mice, outperforming diazabicyclo[4.3.0]nonane-derived 8f (KiS1R = 10 nM), which required higher doses for efficacy. Pharmacokinetic studies (e.g., plasma protein binding, brain-to-plasma ratio) further explain these differences .

Methodological Insights

Q. How are functional profiles validated in vivo?

The capsaicin-induced allodynia model in mice is standard. Compounds are administered intraperitoneally, and mechanical hypersensitivity is measured using von Frey filaments. PRE-084 (S1R agonist) co-administration confirms target specificity: reversal of antiallodynia indicates S1R antagonism, while potentiation suggests agonism .

Q. What strategies improve selectivity over related receptors (e.g., D4R)?

Northern region SAR exploration via focused libraries of aryl amides reduces off-target effects. For example, fluorinated indole groups on the northern end of 2,7-diazaspiro[3.5]nonane derivatives enhance D4R selectivity by 10-fold compared to non-fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.